![molecular formula C14H17ClN6O3S B3006302 3-{[4-(2-氯苯基)哌嗪-1-基]磺酰基}-1H-吡唑-4-甲酰肼 CAS No. 1370592-49-6](/img/structure/B3006302.png)

3-{[4-(2-氯苯基)哌嗪-1-基]磺酰基}-1H-吡唑-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

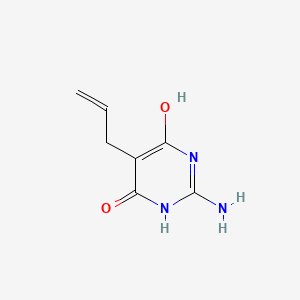

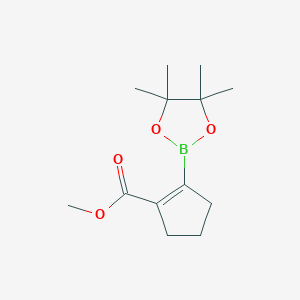

The compound “3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C14H17ClN6O3S and a molecular weight of 384.84 .

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of the compound, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of the compound consists of a piperazine ring attached to a 2-chlorophenyl group and a sulfonyl group, which is further connected to a pyrazole ring and a carbohydrazide group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a molecular weight of 384.84. Other properties such as density, boiling point, and melting point are not specified in the retrieved data .科学研究应用

抗癌应用

3-{[4-(2-氯苯基)哌嗪-1-基]磺酰基}-1H-吡唑-4-甲酰肼及其衍生物在抗癌研究中显示出潜力。具有哌嗪取代基的化合物(与查询化合物中的取代基相似)在体外对各种癌细胞系(包括肺、肾、中枢神经系统、卵巢、前列腺、乳腺癌、上皮癌、白血病和黑色素瘤)表现出有效的抗癌活性 (Kostyantyn Turov,2020 年)。

抗菌应用

查询化合物的衍生物已被合成并评估其抗菌活性。含哌嗪和三唑-吡嗪衍生物的化合物显示出对各种细菌和真菌菌株具有有效的抗菌作用,突出了它们作为抗菌剂的潜力 (M. Patil 等,2021 年)。

分子对接和药理学研究

在药理学研究中,查询化合物的衍生物已用于了解与特定受体的分子相互作用。例如,涉及大麻素受体拮抗剂的分子对接和药理学测试的研究采用了类似的化合物来阐明受体-配体相互作用并开发药效团模型 (J. Shim 等,2002 年)。

结构和合成表征

新型吡唑甲酰胺衍生物(包括与查询化合物在结构上相关的化合物)已被合成并表征。这些研究有助于理解此类化合物的结构特性和在包括材料科学在内的各个领域的潜在应用 (Hong-Shui Lv 等,2013 年)。

未来方向

作用机制

Target of Action

The compound “3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide” has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties that allow it to reach its targets in effective concentrations .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound displayed superior antipromastigote activity against Leishmania aethiopica . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

属性

IUPAC Name |

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN6O3S/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)25(23,24)14-10(9-17-19-14)13(22)18-16/h1-4,9H,5-8,16H2,(H,17,19)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHCKQAIMPSQGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=NN3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)

![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)

![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)

![2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide](/img/structure/B3006231.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B3006238.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3006241.png)